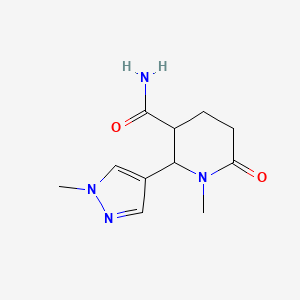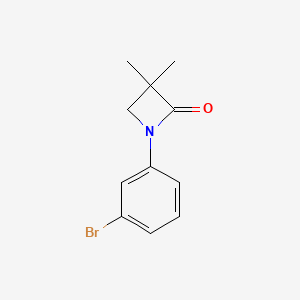
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide, also known as BRB2H, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. BRB2H is a synthetic compound that has been synthesized using various methods, and it has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. Studies have shown that 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of viruses such as the human immunodeficiency virus (HIV) and the Zika virus. Furthermore, 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide has been shown to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide can inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis. 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been found to reduce inflammation in animal models. Furthermore, 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide has been shown to inhibit the replication of viruses such as the HIV and the Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide has several advantages for lab experiments, such as its easy synthesis and availability. It has also been found to exhibit potent anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. However, there are also some limitations to using 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been fully evaluated.
Orientations Futures
There are several future directions for research on 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its toxicity and pharmacokinetics in animal models and humans. Additionally, future studies could focus on developing derivatives of 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide with improved potency and selectivity for specific targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide in treating cancer, viral infections, and inflammatory diseases.
Conclusion:
In conclusion, 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide exhibits a range of biochemical and physiological effects, including anticancer, antiviral, and anti-inflammatory properties. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been fully evaluated. Future research on 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide could focus on identifying its molecular targets, developing derivatives with improved potency and selectivity, and conducting clinical trials to evaluate its safety and efficacy.
Méthodes De Synthèse
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide can be synthesized using different methods, such as the reaction of 2-hydroxybenzoic acid with 5-chloro-2-phenoxyaniline in the presence of a brominating agent. The resulting product can then be treated with hydrochloric acid to obtain the final compound. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
3,5-dibromo-N-(5-chloro-2-phenoxyphenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2ClNO3/c20-11-8-14(18(24)15(21)9-11)19(25)23-16-10-12(22)6-7-17(16)26-13-4-2-1-3-5-13/h1-10,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICCMSSBADYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)
![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2631812.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline](/img/structure/B2631813.png)

![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)
![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2631824.png)
![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)